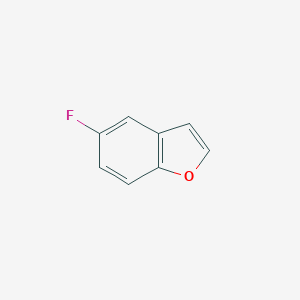

5-Fluorobenzofuran

Description

Properties

IUPAC Name |

5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHMXRCGNWCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472600 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24410-59-1 | |

| Record name | 5-fluorobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Fluorobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Fluorinated Benzofurans

The incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of heterocyclic frameworks, the benzofuran core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[2] The targeted introduction of a fluorine atom at the 5-position of the benzofuran ring system yields 5-Fluorobenzofuran, a versatile building block for the synthesis of novel therapeutic agents and advanced materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, offering field-proven insights for researchers in drug discovery and organic synthesis.

Section 1: Strategic Synthesis of this compound

The construction of the this compound scaffold can be approached through several synthetic strategies. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. A prevalent and efficient method involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This strategy offers a convergent and modular approach to the benzofuran core.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to a 2-alkynylphenol intermediate, which can be formed from a suitably substituted phenol and a terminal alkyne. This approach is illustrated in the diagram below.

-

4-Fluorophenol + Propargyl Bromide --(K2CO3, Acetone)--> 1-(Allyloxy)-4-fluorobenzene

-

1-(Allyloxy)-4-fluorobenzene --(PdCl2(PPh3)2, CuI, Et3N)--> this compound

Caption: Synthetic workflow for this compound.

Section 2: Comprehensive Characterization of this compound

A rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR | Characteristic signals for the furan and benzene ring protons. |

| ¹³C NMR | Resonances for all eight carbon atoms, with the C-F coupling constants providing key structural information. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound. |

| IR Spec. | Characteristic absorption bands for the C-F bond, aromatic C-H, and C-O-C ether linkage. |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide a complete picture of its structure.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the furan and benzene rings. The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the fluorinated benzene ring will exhibit more complex splitting patterns due to both H-H and H-F couplings. [3]

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly attached to the fluorine (C5) will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature. [4]The other carbon atoms in the vicinity of the fluorine will also exhibit smaller two- and three-bond C-F couplings (²JCF and ³JCF). [5]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. [6][7] Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a molecular ion peak (M+) at m/z = 136, corresponding to the molecular formula C₈H₅FO. [8]The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C=C aromatic stretching: ~1600-1450 cm⁻¹

-

C-O-C ether stretching: ~1250 cm⁻¹

Caption: Characterization workflow for this compound.

Section 3: Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. [8]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

[11]One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (2024-11-06). [Link] [8]5-Fluoro-1-benzofuran | C8H5FO | CID 11788322 - PubChem. [Link] [12]Electronic Supplementary Materials - The Royal Society of Chemistry. [Link] [13]Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019-04-18). [Link] NMR Chemical Shifts. [Link] [4]The nuclear magnetic resonance spectra of fluoroaromatics. Part V. The 13C spectra of some fluorobenzenes and fluorobenzofurans - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link] [7]19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link] [2]Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link] [6]19Flourine NMR. [Link] [5]NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link] [10]Table of Characteristic IR Absorptions. [Link] [14]IR handout.pdf. [Link] [15]IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link] [1]Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024-10-25). [Link] 16 Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (2025-08-06). [Link] [17]Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019-08-27). [Link] [18]Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones - Organic Chemistry Portal. [Link] Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed. (2019-02-25). [Link] [19]Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt. [Link] A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions - ResearchGate. (2025-08-06). [Link] [20]1H NMR Spectra and Peak Assignment - Oregon State University. [Link] [21]13 C NMR Chemical Shifts - Oregon State University. [Link] [3]Assignment of 1 H-NMR spectra. [Link] [9]Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) [hmdb.ca]

- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 3. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]

- 4. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 8. Palladium-Catalyzed Tandem C-H Functionalization/Cyclization Strategy for the Synthesis of 5-Hydroxybenzofuran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spuvvn.edu [spuvvn.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www1.udel.edu [www1.udel.edu]

- 15. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 16. researchgate.net [researchgate.net]

- 17. 19Flourine NMR [chem.ch.huji.ac.il]

- 18. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 19. publicatt.unicatt.it [publicatt.unicatt.it]

- 20. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

5-Fluorobenzofuran: A Comprehensive Physicochemical Profile for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzofurans in Modern Chemistry

5-Fluorobenzofuran is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The benzofuran scaffold itself is a privileged structure, forming the core of numerous biologically active natural products and synthetic compounds. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic fluorination can lead to enhanced potency, improved pharmacokinetic profiles, and novel pharmacological activities, making this compound a valuable building block in the design of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental chemical identity.

| Property | Value | Source |

| Molecular Formula | C₈H₅FO | PubChem[1] |

| Molecular Weight | 136.12 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=CO2)C=C1F | PubChem[1] |

| InChI Key | FTVHMXRCGNWCOL-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 24410-59-1 | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Odor | No data available | - |

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Boiling Point | ~180-190 °C | Computational Estimation |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | ~1.2 g/cm³ | Computational Estimation |

| XLogP3 | 2.4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 13.1 Ų | PubChem (Computed)[1] |

Note: The boiling point and density are estimations based on the structure and properties of similar compounds. The XLogP3 value, a measure of lipophilicity, suggests that this compound is a moderately lipophilic compound, a key consideration for its potential as a drug candidate as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various chemical processes. Based on its predicted lipophilicity, this compound is expected to exhibit the following solubility characteristics:

-

Water: Sparingly soluble.

-

Organic Solvents: Readily soluble in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Spectroscopic Characterization: A Window into Molecular Structure

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. While a dedicated, experimentally verified full dataset for this compound is not publicly available, the expected spectral features can be inferred from the analysis of closely related benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and furan ring protons. The fluorine atom at the 5-position will introduce characteristic splitting patterns (coupling) in the signals of the neighboring aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a hallmark of fluorinated aromatic compounds. The chemical shifts of the other carbon atoms in the benzene ring will also be influenced by the electron-withdrawing nature of the fluorine atom.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic and furan rings.

-

C=C stretching vibrations of the aromatic and furan rings.

-

C-O-C stretching vibrations of the furan ring.

-

A strong C-F stretching vibration, which is a key diagnostic peak for fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (136.12). The fragmentation pattern would provide further structural information.

Reactivity and Stability

This compound is expected to be a stable compound under standard laboratory conditions. The benzofuran ring system is aromatic and generally resistant to oxidation and reduction. The fluorine substituent is also chemically robust. However, the furan ring can be susceptible to certain electrophilic substitution reactions, and the molecule may undergo reactions typical of aromatic compounds.

Safety and Handling

Based on available safety data for this compound and similar compounds, the following hazards have been identified:

-

Flammability: Flammable liquid and vapor.[1]

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

Applications in Research and Drug Development

The unique physicochemical properties of this compound make it an attractive scaffold for the development of novel molecules with a wide range of potential applications.

-

Medicinal Chemistry: The benzofuran core is present in many FDA-approved drugs and clinical candidates. The introduction of a fluorine atom can enhance biological activity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug molecule. This compound serves as a key intermediate in the synthesis of compounds targeting various diseases, including cancer, inflammation, and infectious diseases.

-

Materials Science: Fluorinated organic molecules are of interest in the development of advanced materials with unique properties, such as liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow standardized and validated protocols. Below are detailed, step-by-step methodologies for key experiments.

Melting and Boiling Point Determination

The determination of a compound's melting and boiling points are fundamental for its characterization and purity assessment.

Workflow for Melting and Boiling Point Determination

Caption: Workflow for determining the solubility of a compound.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a calibration curve of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution.

Causality and Self-Validation: The use of a calibration curve with known standards ensures the accuracy of the concentration measurement. Reaching a plateau in the dissolved concentration over time confirms that equilibrium has been achieved.

Conclusion

This compound is a versatile and valuable building block in modern chemical research. Its unique physicochemical properties, imparted by the strategic incorporation of a fluorine atom into the benzofuran scaffold, make it a compound of significant interest for the development of new pharmaceuticals and advanced materials. This technical guide has provided a comprehensive overview of its core properties, including its molecular structure, predicted physicochemical parameters, solubility profile, and expected spectroscopic features. Furthermore, detailed experimental protocols for the determination of these properties have been outlined to ensure scientific rigor and reproducibility. A thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in innovative research and development endeavors.

References

-

PubChem. 5-Fluoro-1-benzofuran. National Center for Biotechnology Information. [Link]

Sources

Early-stage research on 5-Fluorobenzofuran derivatives

An In-Depth Technical Guide to Early-Stage Research on 5-Fluorobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. This guide delves into the burgeoning field of this compound derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will explore the strategic rationale for their synthesis, provide detailed methodologies for their preparation and characterization, and discuss the core principles of their biological evaluation and mechanism of action studies. This document is intended to serve as a comprehensive resource for researchers embarking on the discovery and development of novel therapeutics based on the this compound core.

The Strategic Imperative of the this compound Scaffold

Benzofuran derivatives are prevalent in numerous natural products and have been identified as privileged structures in drug discovery, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 5-position of the benzofuran ring is a strategic design element aimed at enhancing the therapeutic potential of this scaffold.

The rationale behind this fluorination strategy is multifactorial:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

-

Enhanced Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Modulation of Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH and potentially enhancing its interaction with biological targets.

-

Conformational Control: The introduction of fluorine can induce subtle changes in the molecule's preferred conformation, leading to a more favorable orientation for binding to a target protein.

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core this compound ring, followed by the introduction of various substituents to explore structure-activity relationships (SAR).

General Synthetic Workflow

A common and versatile approach to the synthesis of the this compound core is through the Perkin rearrangement or related cyclization strategies. The following diagram illustrates a representative synthetic workflow.

Navigating the Therapeutic Potential of 5-Fluorobenzofuran: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] The introduction of a fluorine atom at the 5-position of the benzofuran ring system creates 5-Fluorobenzofuran, a compound that, while not extensively studied in isolation, belongs to a class of molecules with significant therapeutic promise. This guide provides an in-depth exploration of the current understanding of this compound and its derivatives, focusing on potential mechanisms of action inferred from related compounds and outlining key experimental methodologies for future research. While a definitive mechanism for the parent this compound remains to be fully elucidated, this document synthesizes existing knowledge on halogenated benzofurans to offer a forward-looking perspective for researchers in drug discovery and development.

The Benzofuran Core: A Privileged Scaffold in Drug Discovery

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a structural motif found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space for the development of novel therapeutic agents.[1][5] The biological activities attributed to benzofuran derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][2][3][4][6]

The Influence of Halogenation

The strategic placement of halogen atoms, such as fluorine, on the benzofuran ring has been shown to significantly modulate the biological activity of these compounds.[7] Halogenation can alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets.[7] Specifically, fluorine's high electronegativity and ability to form hydrogen bonds can lead to enhanced binding affinity and selectivity for target proteins.[7]

This compound: Unraveling its Mechanistic Profile

Currently, the scientific literature lacks a comprehensive elucidation of the specific mechanism of action for the parent compound, this compound. However, by examining the biological activities of its derivatives and related halogenated benzofurans, we can infer potential pathways and molecular targets that warrant further investigation.

Inferred Anticancer Mechanisms

The most promising therapeutic application for derivatives containing the this compound moiety appears to be in oncology.[8] Studies on various substituted benzofurans suggest that their anticancer effects may be mediated through multiple mechanisms:

-

Induction of Apoptosis: Certain fluorinated benzofuran derivatives have been observed to inhibit the expression of the anti-apoptotic protein Bcl-2 and promote the cleavage of PARP-1, a key enzyme in DNA repair and apoptosis.[8] Inhibition of Bcl-2 disrupts the protection of mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death. The cleavage of PARP-1 by caspases is a hallmark of apoptosis.

-

Kinase Inhibition: The benzofuran scaffold has been utilized in the design of kinase inhibitors. For instance, certain benzofuran-based compounds have shown inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a potential target for antimalarial drugs.[9] While this is in a different therapeutic area, it highlights the potential of the benzofuran core to interact with the ATP-binding sites of kinases, a class of enzymes frequently dysregulated in cancer.

-

Tubulin Polymerization Inhibition: Analogues of Combretastatin A-4, a potent natural antimitotic agent, have been synthesized with a benzofuran core.[7] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Below is a conceptual signaling pathway illustrating the potential pro-apoptotic mechanism of action for certain this compound derivatives.

Caption: Potential pro-apoptotic signaling pathway of this compound derivatives.

Postulated Antimicrobial Activity

The benzofuran scaffold is present in compounds with known antibacterial and antifungal properties.[1][5][6][11] The introduction of a halogen at the 5-position has been correlated with antibacterial activity.[1] The precise mechanisms are often target-specific and can include:

-

Inhibition of Essential Enzymes: Benzofuran derivatives may act as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran ring could facilitate its insertion into the microbial cell membrane, leading to depolarization and cell death.

Methodologies for Investigating the Mechanism of Action

To rigorously define the mechanism of action of this compound and its derivatives, a systematic experimental approach is required.

Target Identification and Validation

A crucial first step is the identification of the molecular targets of this compound.

Experimental Workflow for Target Identification:

Caption: A generalized workflow for identifying and validating the molecular targets of a bioactive compound.

Step-by-Step Protocol for a Cellular Thermal Shift Assay (CETSA):

CETSA is a powerful technique to verify target engagement in a cellular context.

-

Cell Culture and Treatment: Culture the target cells to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a specified duration.

-

Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

-

Heat Shock: Aliquot the cell lysates and expose them to a temperature gradient for a fixed time (e.g., 3 minutes).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or mass spectrometry.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Elucidating Downstream Signaling Pathways

Once a target is validated, the next step is to map the downstream signaling consequences of its modulation.

Quantitative Data Summary:

| Assay Type | Endpoint Measured | Example Application |

| Western Blotting | Phosphorylation status of signaling proteins | Assess activation/inhibition of MAPK, PI3K/Akt, or other relevant pathways. |

| qPCR | Changes in gene expression | Quantify mRNA levels of target genes downstream of the primary molecular target. |

| Flow Cytometry | Cell cycle distribution, apoptosis markers (Annexin V) | Determine the effect on cell cycle progression and the induction of apoptosis. |

| Seahorse XF Analysis | Oxygen consumption rate (OCR), extracellular acidification rate (ECAR) | Evaluate the impact on mitochondrial respiration and glycolysis. |

| High-Content Imaging | Subcellular localization of proteins, morphological changes | Visualize translocation of transcription factors or changes in cellular morphology. |

Synthesis and Structure-Activity Relationship (SAR) Studies

The development of potent and selective this compound-based therapeutics relies on a robust synthetic strategy and systematic SAR studies.

General Synthetic Scheme for Benzofuran Derivatives:

While numerous methods exist for the synthesis of benzofurans, a common approach involves the reaction of a substituted phenol with an α-halo-ketone followed by cyclization.

Key Considerations for SAR Studies:

-

Position of the Fluoro Group: While this guide focuses on this compound, exploring the effects of fluorine substitution at other positions (e.g., 4, 6, or 7) can provide valuable insights into the binding pocket of the target.

-

Substitutions at the 2- and 3-Positions: These positions are often key for modulating potency and selectivity. A wide range of substituents, from small alkyl groups to larger aromatic rings, can be explored.

-

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or novel activities.[4][7]

Toxicology and Safety Profile

A thorough understanding of the toxicological profile of this compound and its derivatives is paramount for their development as therapeutic agents.

In Vitro and In Vivo Toxicological Assessments:

-

Cytotoxicity Assays: Initial screening for cytotoxicity against a panel of normal cell lines is essential to determine the therapeutic window.

-

Hepatotoxicity: As some benzofuran derivatives, such as 5-(2-aminopropyl)benzofuran (5-APB), have demonstrated hepatotoxicity through mechanisms like oxidative stress and mitochondrial dysfunction, it is crucial to evaluate the potential for liver toxicity.[12]

-

Cardiotoxicity: Evaluation of effects on cardiac ion channels (e.g., hERG) is a standard component of preclinical safety assessment.

-

Genotoxicity: Ames test and other assays should be conducted to assess the mutagenic potential.

-

In Vivo Toxicology: Studies in animal models are necessary to determine the maximum tolerated dose (MTD) and to identify any target organ toxicities.[13][14]

Future Directions and Conclusion

The benzofuran scaffold, particularly when halogenated, represents a promising starting point for the discovery of new drugs. While the specific mechanism of action of this compound remains an open area of research, the insights gained from its more complex derivatives suggest a rich potential, especially in the field of oncology. Future research should focus on:

-

Systematic Target Identification: Employing unbiased, modern techniques to identify the direct binding partners of this compound.

-

Elucidation of Signaling Pathways: Detailed investigation of the downstream cellular consequences of target engagement.

-

Comprehensive SAR Studies: Synthesizing and testing a focused library of derivatives to optimize potency and selectivity.

-

In-depth Toxicological Profiling: Ensuring a favorable safety profile for any lead compounds.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

References

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

-

5-Fluoro-1-benzofuran | C8H5FO | CID 11788322. PubChem. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Synthesis of bioactive benzofuran derivatives 4, 5 & 6. ResearchGate. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines. PubMed. [Link]

-

Synthesis and biological activity of 5-fluorotubercidin. PubMed. [Link]

-

Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models. (2020). Archives of Toxicology. [Link]

-

Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. PubMed Central. [Link]

-

Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. (2016). Annals of Emergency Medicine. [Link]

-

Bioactive Benzofuran derivatives: A review. (2015). European Journal of Medicinal Chemistry. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers. [Link]

-

Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. PubMed. [Link]

-

NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. [Link]

- Benzofuran derivatives, process for their preparation and intermediates thereof.

-

Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results. [Link]

-

Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors. (2021). Bioorganic Chemistry. [Link]

-

Discovery of α-carboline fused benzofuran-containing anticancer agents as rapid apoptosis inducers through intrinsic pathway. PubMed. [Link]

-

Biochemical and clinical pharmacology of 5-fluorouracil. PubMed. [Link]

-

TR-370: Benzofuran (CASRN 271-89-6) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 6. Synthesis, in Vivo Anti-inflammatory, and in Vitro Antimicrobial Activity of New 5-Benzofuranyl Fused Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Senior Application Scientist's Guide to the Biological Screening of 5-Fluorobenzofuran Compounds

Introduction: The Promise of the 5-Fluorobenzofuran Scaffold

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the benzofuran ring can significantly enhance the therapeutic potential of these molecules. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can improve metabolic stability, bioavailability, and binding affinity to biological targets. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to effectively screen and characterize the biological activities of novel this compound compounds.

This document deviates from a rigid template, instead offering a logically structured narrative that mirrors the drug discovery process. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating protocols to ensure scientific integrity.

A Tiered Approach to Biological Screening: From Hit Identification to Mechanistic Elucidation

A robust screening cascade is essential for the efficient evaluation of a library of novel compounds. This tiered approach allows for the rapid identification of promising candidates ("hits") in primary screens, followed by more detailed characterization in secondary and mechanistic assays to validate their activity and elucidate their mode of action.

Caption: A tiered biological screening cascade for this compound compounds.

Part 1: Anticancer Activity Screening

Numerous benzofuran derivatives have demonstrated potent anticancer activities by targeting various cellular processes, including cell cycle progression and apoptosis.[3] The addition of fluorine can further enhance these properties.[4]

Primary Screening: High-Throughput Cytotoxicity Assays

The initial step involves screening a library of this compound compounds for their ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Secondary Screening: Confirmation of Antiproliferative Activity and Cell Cycle Analysis

Compounds showing significant cytotoxicity in the primary screen are further investigated to confirm their activity and to determine their effect on cell cycle progression.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the this compound compounds at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in a specific phase suggests interference with cell cycle progression at that point.

Mechanism of Action Studies: Unraveling the Molecular Targets

A key mechanism of action for many anticancer benzofurans is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6]

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add the this compound compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.

Quantitative Data Summary: Anticancer Activity of Fluorinated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Benzofuran 1 | HCT116 | 19.5 | [7] |

| Fluorinated Benzofuran 2 | HCT116 | 24.8 | [7] |

| 4-Fluoro-2-benzofuranyl derivative | Not Specified | 0.43 | [4][8] |

| Benzofuran-based derivative 10f | MCF-7 | Promising antigrowth action | [3] |

| Benzofuran-based hydrazide 21 | HeLa | 0.082 | [3] |

| 3-formylbenzofuran 3b | SK-Hep-1 | 5.365 | [3] |

| 3-formylbenzofuran 3c | SK-Hep-1 | 6.013 | [3] |

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases, including cancer. Benzofuran derivatives have shown promise as anti-inflammatory agents.[9]

Primary Screening: Inhibition of Inflammatory Mediators

A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

-

Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and mix with Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.

Mechanism of Action Studies: Targeting Inflammatory Signaling Pathways

The NF-κB and MAPK signaling pathways are key regulators of inflammation.[10][11] Investigating the effect of this compound compounds on these pathways can provide valuable mechanistic insights.

Caption: Modulation of NF-κB and MAPK signaling pathways by 5-fluorobenzofurans.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathway Proteins

-

Cell Lysis: Treat cells with the this compound compound and/or LPS, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for key signaling proteins (e.g., phospho-p65, phospho-p38) and then with a secondary antibody conjugated to an enzyme.

-

Detection: Detect the protein bands using a chemiluminescent substrate. A decrease in the phosphorylation of key proteins in the presence of the compound indicates pathway inhibition.

Quantitative Data Summary: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Fluorinated Benzofuran 2 | IL-6 production | 1.23 | [7] |

| Fluorinated Benzofuran 2 | CCL2 production | 1.52 | [7] |

| Fluorinated Benzofuran 2 | NO production | 2.42 | [7] |

| Fluorinated Benzofuran 3 | IL-6 production | 5.21 | [7] |

| Fluorinated Benzofuran 3 | CCL2 production | 1.5 | [7] |

| Fluorinated Benzofuran 3 | NO production | 5.23 | [7] |

| Aza-benzofuran 1 | NO production | 17.31 | [12] |

| Aza-benzofuran 3 | NO production | 16.5 | [12] |

Part 3: Antimicrobial Activity Screening

Benzofuran derivatives have also been explored for their antimicrobial properties.[2]

Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound compound in a 96-well plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data Summary: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [12] |

| Aza-benzofuran 1 | Escherichia coli | 25 | [12] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [12] |

| Oxa-benzofuran 5 | Penicillium italicum | 12.5 | [12] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [12] |

| Benzofuran derivative 31, 32, 33 | Various bacteria | 25 | [13] |

Conclusion and Future Directions

This guide provides a comprehensive framework for the biological screening of this compound compounds. The presented protocols and screening cascades are designed to be adaptable and can be tailored to the specific research questions and available resources. The promising anticancer, anti-inflammatory, and antimicrobial activities of benzofuran derivatives, coupled with the potential for enhanced properties through fluorination, make this class of compounds a rich area for further drug discovery and development. Future studies should focus on expanding the structure-activity relationship (SAR) of 5-fluorobenzofurans, identifying novel molecular targets, and evaluating the in vivo efficacy and safety of the most promising lead candidates.

References

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijss-sn.com [ijss-sn.com]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Computational Analysis of 5-Fluorobenzofuran for Drug Discovery

Foreword: The Strategic Imperative of Fluorine in Modern Drug Design

The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] Benzofuran, a privileged heterocyclic scaffold found in numerous natural products and synthetic drugs, presents a fertile ground for such strategic fluorination.[3][4] This guide focuses on 5-Fluorobenzofuran, a representative molecule, to provide researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies used to predict its behavior and potential as a therapeutic agent. By leveraging computational chemistry, we can rationally design and de-risk drug candidates, accelerating their path from concept to clinic.

Section 1: Foundational Principles – The Computational Lens on a Privileged Scaffold

Before delving into specific protocols, it is crucial to understand the "why" behind the computational choices. Our goal is to build a multi-faceted computational model of this compound that predicts its electronic properties, its interactions with biological targets, and its likely behavior within a biological system.

The Target Molecule: this compound

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] The introduction of a fluorine atom at the 5-position is not arbitrary. This modification can enhance binding interactions, for instance, by forming favorable halogen bonds, and can block metabolic pathways, thereby increasing the compound's half-life. Our computational exploration will aim to quantify these potential advantages.

The Computational Strategy: A Multi-Pillar Approach

A robust computational assessment relies on a synergistic application of multiple techniques. We will structure our investigation around three core pillars:

-

Quantum Mechanics (QM): To understand the intrinsic electronic structure, reactivity, and spectroscopic signatures of the molecule. Density Functional Theory (DFT) is the workhorse for this pillar.

-

Molecular Interactions: To predict how this compound binds to a specific protein target. Molecular docking is the primary tool here, often followed by the more rigorous Molecular Dynamics (MD) simulations.

-

Pharmacokinetics (ADMET): To forecast the absorption, distribution, metabolism, excretion, and toxicity profile of the molecule. This is achieved through in silico models, often based on Quantitative Structure-Activity Relationships (QSAR).

This integrated workflow provides a holistic view of the molecule's potential, guiding further experimental work.

Section 2: Quantum Mechanical Characterization with Density Functional Theory (DFT)

DFT provides an excellent balance of accuracy and computational cost for studying the electronic properties of molecules the size of this compound.[6][7] These calculations form the bedrock of our understanding, providing insights that inform all subsequent computational steps.

Geometric and Electronic Structure Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of this compound.

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: Build the this compound molecule using a molecular editor (e.g., GaussView, Avogadro).

-

Calculation Setup (Gaussian):

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq. This specifies a geometry optimization (Opt) followed by a frequency calculation (Freq) using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is a well-established standard for reliable geometries of organic molecules.[8][9]

-

Solvation Model (Optional but Recommended): To simulate a biological environment, include a solvent model, e.g., SCRF=(PCM, Solvent=Water).

-

-

Execution: Run the calculation using Gaussian or another quantum chemistry package.

-

Validation: Confirm the optimization has reached a true energy minimum by checking for the absence of imaginary frequencies in the output file. The optimized coordinates now represent the most stable structure of the molecule.[7]

Analysis of Molecular Orbitals and Reactivity

Understanding the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting a molecule's reactivity.[10][11]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.[12]

Data Presentation: Calculated Electronic Properties of Benzofuran Derivatives

| Property | Benzofuran[13] | 5-Chloro-benzofuran Derivative[11] | Interpretation for this compound (Hypothetical) |

| EHOMO (eV) | -6.367 | -6.45 | Expected to be slightly lowered due to fluorine's inductive effect. |

| ELUMO (eV) | -1.632 | -2.01 | Expected to be significantly lowered, increasing electrophilicity. |

| Energy Gap (eV) | 4.735 | 4.44 | Expected to be smaller than the parent benzofuran, suggesting higher reactivity. |

Note: The values for this compound are predictive based on established chemical principles and data from analogous compounds.

Visualizing Chemical Reactivity: MESP and NBO Analysis

To gain a more intuitive understanding of reactivity, we employ two powerful visualization techniques.

-

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of the molecule. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, we would expect a negative potential around the oxygen atom and the fluorine atom, indicating sites susceptible to electrophilic attack or hydrogen bonding.[14][15]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions, such as hyperconjugation.[16] It quantifies the delocalization of electron density between filled and empty orbitals, which helps to explain the molecule's stability and electronic communication.

Section 3: Predicting Biological Interactions through Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[17] This is a critical step in structure-based drug design.

Case Study: Docking this compound against a Cancer Target

Many benzofuran derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.[18] We will outline a protocol for docking this compound against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated cancer target.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Preparation of the Receptor (Protein):

-

Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 4HJO).[18]

-

Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required PDBQT format.[19][20]

-

-

Preparation of the Ligand (this compound):

-

Use the DFT-optimized structure of this compound from Section 2.

-

Assign partial charges and define the rotatable bonds.

-

Save the prepared ligand in PDBQT format.[20]

-

-

Defining the Search Space (Grid Box):

-

Define a 3D grid box that encompasses the known active site of the receptor. The coordinates can be determined from the position of the original co-crystallized ligand.[19]

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface, specifying the prepared receptor, ligand, and grid box configuration files.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

-

Analysis of Results:

-

Vina will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Discovery Studio). Analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between this compound and the amino acid residues of the active site.

-

Visualization of the Computational Workflow

Sources

- 1. Synthesis, bioactivity, 3D-QSAR studies of novel dibenzofuran derivatives as PTP-MEG2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 3. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. physchemres.org [physchemres.org]

- 7. echemcom.com [echemcom.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]

- 17. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 18. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 20. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Fluorobenzofuran

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Fluorobenzofuran is a key heterocyclic scaffold utilized in medicinal chemistry and materials science. Its precise structural confirmation and purity assessment are paramount for reproducible research and development. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into experimental design and data interpretation. All protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Structural Imperative of this compound

This compound is a substituted aromatic heterocycle where a benzene ring is fused to a furan ring, with a fluorine atom at the C5 position. This seemingly simple modification imparts significant changes in electronic distribution, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceutical agents. The fluorine atom serves not only as a structural component but also as a powerful spectroscopic probe, particularly in Nuclear Magnetic Resonance (NMR).

Accurate and comprehensive characterization is the bedrock of chemical science. For a molecule like this compound, an integrated spectroscopic approach is not merely confirmatory; it is a necessary exploration of its electronic and vibrational landscape. This guide details the application of NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy to provide an unassailable structural proof.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of this compound lies in understanding its structure. The numbering convention is critical for assigning signals. The fluorine atom at C5 dramatically influences the electron density of the benzene ring and introduces unique spin-spin couplings that are observable in NMR spectroscopy.

-

¹H NMR: Protons on the benzene ring will exhibit splitting not only from adjacent protons but also from the nearby fluorine atom (H-F coupling).

-

¹³C NMR: Carbon signals will be split by the fluorine atom (C-F coupling), with the magnitude of the coupling constant (J) depending on the number of bonds separating the atoms.

-

IR Spectroscopy: The C-F bond will have a characteristic stretching vibration, typically in the fingerprint region.

-

Mass Spectrometry: The presence of fluorine (¹⁹F, 100% natural abundance) is straightforward, but the fragmentation pattern will be dictated by the stability of the benzofuran ring system.

Below is a diagram illustrating the key structural relationships that dictate the spectroscopic output.

Caption: Key structural features of this compound and their spectroscopic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of this compound. The causality behind NMR experimental choices is clear: we need to unambiguously determine the proton and carbon environments and, crucially, leverage the fluorine atom to confirm its position. A standard analysis in a deuterated solvent like CDCl₃ is the logical first step.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show five distinct signals corresponding to the five protons. The chemical shifts are influenced by the aromatic ring current and the electron-withdrawing nature of the oxygen and fluorine atoms. The splitting patterns are the most informative feature, arising from both homonuclear (H-H) and heteronuclear (H-F) couplings.

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H2 | ~7.65 | d | ³J(H2-H3) ≈ 2.2 |

| H3 | ~6.75 | d | ³J(H3-H2) ≈ 2.2 |

| H7 | ~7.45 | dd | ³J(H7-H6) ≈ 8.8, ⁴J(H7-F) ≈ 4.8 |

| H4 | ~7.20 | dd | ³J(H4-F) ≈ 8.8, ⁴J(H4-H6) ≈ 2.5 |

| H6 | ~7.05 | ddd | ³J(H6-H7) ≈ 8.8, ³J(H6-F) ≈ 8.8, ⁴J(H6-H4) ≈ 2.5 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show eight signals. The key diagnostic feature is the large one-bond coupling between C5 and the fluorine atom (¹JCF) and smaller long-range couplings. These C-F couplings are definitive proof of the fluorine's location.[1]

| Carbon Position | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (JCF) in Hz |

| C2 | ~146.0 | d | ⁴JCF ≈ 4.0 |

| C3 | ~106.8 | s | - |

| C3a | ~127.5 | d | ³JCF ≈ 9.0 |

| C4 | ~112.0 | d | ²JCF ≈ 26.0 |

| C5 | ~159.5 | d | ¹JCF ≈ 240.0 |

| C6 | ~111.5 | d | ²JCF ≈ 24.0 |

| C7 | ~115.0 | d | ³JCF ≈ 9.0 |

| C7a | ~151.0 | s | - |

Experimental Protocol: NMR Analysis

This protocol is designed to be self-validating by ensuring proper instrument calibration and sample preparation.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 1024 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra carefully.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet center peak at 77.16 ppm.

-

Integrate the ¹H signals and measure all relevant coupling constants.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. It is an exceptionally rapid and reliable method for confirming the presence of key functional groups and the overall molecular backbone. For this compound, we expect to see characteristic absorptions for the aromatic system and the C-F bond.[2]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Causality and Notes |

| 3100-3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds, distinguishing them from aliphatic C-H stretches (<3000 cm⁻¹).[3] |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium | A series of sharp peaks confirming the presence of the benzene ring.[4] |

| ~1250 | Aryl-O Stretch (Asymmetric) | Strong | The C-O-C stretch of the furan ring fused to the aromatic system. |

| 1200-1000 | Aromatic C-F Stretch | Strong | This is a key diagnostic peak. Its high intensity is due to the large dipole moment change during the vibration. |

| 900-675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these bands can sometimes give clues to the substitution pattern of the benzene ring.[3] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is the method of choice for its speed and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

-

Background Collection:

-

Acquire a background spectrum (typically 32 scans) of the empty ATR stage. This is a critical self-validating step, as it digitally subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.

-

-

Sample Analysis:

-

Place a single drop of liquid this compound (or a small amount of solid) directly onto the ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering direct evidence of the elemental composition. For this compound (C₈H₅FO), the exact mass is a high-confidence identifier. Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₈H₅FO

-

Molecular Weight: 136.12 g/mol

-

Monoisotopic Mass: 136.0324 Da[5]

| m/z (charge/mass ratio) | Predicted Fragment | Notes and Causality |

| 136 | [M]⁺˙ | The molecular ion peak. Expected to be prominent due to the stability of the aromatic system.[6] |

| 108 | [M - CO]⁺˙ | A characteristic fragmentation of benzofurans, involving the loss of carbon monoxide from the furan ring. |

| 82 | [M - CO - C₂H₂]⁺˙ | Subsequent loss of acetylene from the [M-CO]⁺˙ fragment. |

| 77 | [C₆H₅]⁺ | Loss of the fluorofuran portion, although less likely than initial CO loss. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample via direct infusion or through a Gas Chromatography (GC) inlet, which provides an additional layer of purity validation.

-

-

Ionization:

-

Utilize a standard electron ionization energy of 70 eV. This standardized energy ensures that the resulting fragmentation pattern is reproducible and comparable to library spectra.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the analyte, for example, m/z 40-200.

-

Use a quadrupole or time-of-flight (TOF) analyzer. A high-resolution instrument (e.g., Q-TOF) can confirm the elemental composition by measuring the exact mass to within a few parts per million (ppm).

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺˙ at m/z 136.

-

Analyze the major fragment ions and propose fragmentation pathways consistent with the known chemistry of benzofurans.[7]

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to produce characteristic absorptions in the UV region.

Predicted UV-Vis Absorption Data

The spectrum is expected to resemble that of benzofuran, with two main absorption bands corresponding to π → π* transitions.[4]

| Predicted λmax (nm) | Solvent | Transition Type |

| ~210 | Ethanol | π → π |

| ~250 | Ethanol | π → π |

| ~280 | Ethanol | π → π* (fine structure) |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or cyclohexane.

-

Create a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance maximum between 0.5 and 1.0 AU for optimal linearity.

-

-

Instrument Setup:

-

Use a matched pair of quartz cuvettes.

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol).

-

Run a baseline correction scan. This is a self-validating step to subtract any absorbance from the solvent or cuvettes.

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the dilute sample solution.

-

Scan the spectrum from approximately 400 nm down to 190 nm.

-

Record the wavelengths of maximum absorbance (λmax).

-

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods. The workflow below illustrates a logical process for achieving unambiguous characterization.

Caption: A logical workflow for the integrated spectroscopic analysis of this compound.

References

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926). Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Mount, B. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-